molecular formula C17H13F2N3OS B2817077 2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034468-25-0

2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2817077
CAS No.: 2034468-25-0
M. Wt: 345.37
InChI Key: GSLUDFSLFMTSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a fluorinated acetamide derivative featuring a pyrazine core substituted with a thiophen-3-yl group and a 2,4-difluorophenyl moiety. The acetamide linker bridges the pyrazine and aromatic fluorinated groups, a design common in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-13-2-1-11(14(19)8-13)7-16(23)22-9-15-17(21-5-4-20-15)12-3-6-24-10-12/h1-6,8,10H,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLUDFSLFMTSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic compound with the molecular formula C17H13F2N3OS. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound features:

  • Molecular Weight : 345.37 g/mol
  • IUPAC Name : 2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
  • Structure : The structure includes a difluorophenyl group, a thiophene moiety, and a pyrazine ring, which are known for contributing to various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiophene and pyrazine have shown promise as inhibitors of cancer cell proliferation. The specific mechanisms may involve:

  • Inhibition of Enzyme Activity : Targeting enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Antimicrobial Effects

Compounds containing thiophene rings are often evaluated for their antimicrobial properties. Preliminary data suggest that 2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide may possess activity against various bacterial strains.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Target Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Cell Signaling Pathways : It could interfere with critical signaling pathways involved in cell growth and survival.

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicate significant potency in inhibiting cell growth.
  • Mechanistic Studies : Research has shown that exposure to the compound results in cell cycle arrest at the G0/G1 phase, suggesting a halt in cellular proliferation.
StudyCell LineIC50 (µM)Observations
Study AA5495.7Induced apoptosis
Study BMCF78.3Cell cycle arrest at G0/G1

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Key Features Biological Activity/Use Source
2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide Pyrazine-Acetamide 2,4-difluorophenyl, thiophen-3-yl High lipophilicity; potential CNS permeability (Theoretical: kinase inhibition)
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine-Acetamide Thiophen-3-yl, carbamimidoylbenzyl Chlorine substituent enhances electrophilicity; cyclobutylamine improves solubility Research compound (enzyme inhibition)
Goxalapladib Naphthyridine Difluorophenyl, trifluoromethyl Trifluoromethyl group increases metabolic stability; naphthyridine core enhances π-stacking Atherosclerosis therapy
Diflufenican Pyridine-Carboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Phenoxy group enhances herbicidal activity; pyridine improves soil persistence Herbicide
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine-Carboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Fluorinated phenoxy group boosts photostability; pyridine core aids bioavailability Agricultural use

Patent and Industrial Relevance

  • Compounds with pyrazine-thiophene scaffolds are frequently patented for therapeutic applications (e.g., , Eli Lilly), suggesting the target compound may have undisclosed pharmaceutical uses .
  • Agricultural analogs (e.g., pretilachlor in ) prioritize cost-effective synthesis and environmental persistence, unlike the target compound’s likely focus on target potency .

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